A Comprehensive Technical Guide to Tin(II) Acetate for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to Tin(II) Acetate for Researchers and Drug Development Professionals
Introduction: Tin(II) acetate, also known as stannous acetate, is an inorganic tin salt with significant applications in various chemical and industrial processes. This white to off-white crystalline solid is particularly valued for its reducing and catalytic properties. This guide provides an in-depth overview of Tin(II) acetate, including its chemical and physical properties, synthesis protocols, and key applications relevant to research and development.
Core Properties and Identification
Tin(II) acetate is characterized by the chemical formula C₄H₆O₄Sn.[1] In this compound, tin exists in the +2 oxidation state, bonded to two acetate ions. It is sensitive to moisture and air, where it can undergo oxidation, which necessitates careful handling and storage in a cool, dry place to maintain its chemical integrity.
Table 1: Chemical and Physical Properties of Tin(II) Acetate
| Property | Value | References |
| CAS Number | 638-39-1 | [1][2][3] |
| Molecular Formula | C₄H₆O₄Sn or Sn(CH₃COO)₂ | [1][2][3] |
| Molecular Weight | 236.79 - 236.80 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline substance/powder | [3] |
| Melting Point | 180-183 °C (356-361.4 °F; 453-456 K) | [3][4] |
| Density | 2.310 g/cm³ | [3] |
| Solubility | Decomposes in water. Soluble in dilute hydrochloric acid, dimethyl sulfoxide, and methanol. | [4][5] |
| EC Number | 211-335-9 | [3] |
| MDL Number | MFCD00054408 | [2] |
Synthesis and Experimental Protocols
Several methods for the preparation of Tin(II) acetate have been documented. The selection of a particular method may depend on the desired purity, scale, and available starting materials.
Protocol 1: Synthesis from Tin(II) Oxide and Acetic Acid
A common and straightforward method involves the reaction of tin(II) oxide with glacial acetic acid.[3][6]
Experimental Procedure:
-
Reaction Setup: In a suitable reaction vessel, add tin(II) oxide and deionized water, typically in a mass ratio of 1:1 to 1:2.[6][7]
-
Addition of Reactant: Begin stirring the mixture and slowly add the weighed tin(II) oxide.[6][7]
-
Heating and Acid Addition: Heat the suspension to a temperature of 75-85°C.[6][7] Gradually add glacial acetic acid solution while maintaining vigorous stirring. The addition should be completed within approximately 30 minutes.[6][7]
-
Reaction Completion: Increase the temperature to 95-100°C and maintain it for about 3 hours to ensure the reaction goes to completion.[6][7]
-
Isolation of Product: While maintaining the temperature at 100°C, perform vacuum distillation to remove any low-boiling substances until the material turns into a white solid.[6][7]
-
Final Product Preparation: Stop the distillation, remove the solid product, crush it, and dry it in an oven at 100°C to obtain the final Tin(II) acetate product.[6][7]
Other Preparative Methods
-
From Tin(II) Sulfate: This method involves precipitating blue-black tin(II) oxide from a tin(II) sulfate solution using sodium hydroxide, followed by reaction of the isolated tin(II) oxide with acetic acid.[6]
-
From Dimethyltin(II): Tin(II) acetate can also be prepared by reacting acetic acid with dimethyltin(II) in a benzene solution. However, the use of toxic benzene makes this method less favorable.[6]
-
Chloride-Based Process: Commercial production has often utilized chloride-based processes, such as reacting stannous chloride with sodium carboxylates. A drawback of this method is the potential for chloride impurities in the final product.[8]
Applications in Research and Development
Tin(II) acetate is a versatile compound with several applications in both laboratory and industrial settings.
Catalysis in Organic Synthesis
One of the primary uses of Tin(II) acetate is as a Lewis acid catalyst in organic reactions.[9][10] It is particularly effective in:
-
Esterification and Transesterification Reactions: It serves as an efficient catalyst for these reactions, which are fundamental in the synthesis of various organic compounds, including pharmaceuticals and polymers.[9][10]
-
Carbon-Hydrogen (C-H) Activation: In combination with palladium(II) acetate, Tin(II) acetate can form an effective catalytic system for the C-H activation of certain organic molecules, such as the methoxy group in anisole.[1][10]
Materials Science and Nanotechnology
Tin(II) acetate is a valuable precursor in the synthesis of various materials:
-
Tin Anodes: It is used in the production of tin anodes for rechargeable thin-film batteries.[10]
-
Bimetallic Nanoparticles: It serves as a reactant in the synthesis of tin-copper (Sn-Cu) bimetallic nanoparticles, which have potential applications in catalysis and electronics.[4][10][11]
-
Tin Oxide Catalysts: The compound is a precursor for creating high-surface-area tin oxide catalysts.[4][9][10][11]
-
Thin Films: Tin(II) acetate can be used in photochemical vapor deposition (PCVD) to fabricate tin(IV) oxide thin films for applications in optoelectronics and sensors.[10]
Potential in Drug Delivery and Biomedical Applications
While direct applications in drug development are less common, the biocompatibility of certain tin compounds is an area of ongoing research. This suggests potential future applications for tin-based compounds, possibly including derivatives of Tin(II) acetate, in areas such as drug delivery systems and medical devices.[12]
Safety and Handling
Tin(II) acetate can be hazardous if ingested or upon contact with skin or eyes, potentially causing irritation. It is recommended to use personal protective equipment, such as gloves and safety goggles, when handling this compound. Adequate ventilation is also crucial to avoid the inhalation of any dust or fumes. As it is classified as a dangerous good for transport, additional shipping charges may apply.[1]
References
- 1. scbt.com [scbt.com]
- 2. strem.com [strem.com]
- 3. Tin(II) acetate - Wikipedia [en.wikipedia.org]
- 4. Tin(II) acetate, 95% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. CN104557506A - Preparation technology of stannous acetate - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. nbinno.com [nbinno.com]
- 10. Buy Tin(II) acetate | 638-39-1 [smolecule.com]
- 11. 022361.14 [thermofisher.com]
- 12. solubilityofthings.com [solubilityofthings.com]
